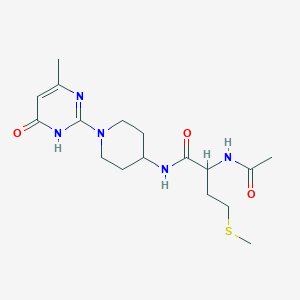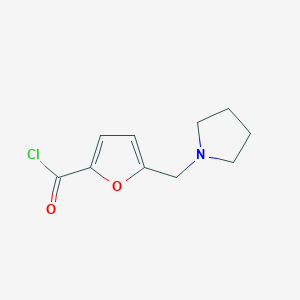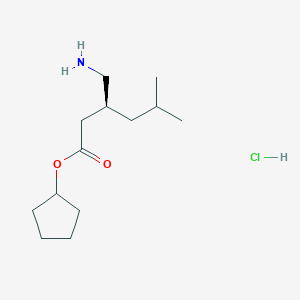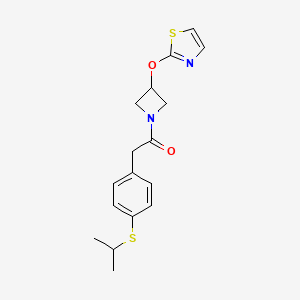
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. Dihydropyridines are often used in the treatment of hypertension and angina .
Molecular Structure Analysis
The compound contains several functional groups including a cyano group (-CN), an anilino group (-NH2), a carboxylate ester (-CO2R), and a sulfanyl group (-SH). These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, dihydropyridines are known to undergo a variety of reactions including oxidation, reduction, and various substitution reactions .Applications De Recherche Scientifique
Oxidation and Structural Analysis
A study by L. Krasnova et al. (2013) details the oxidation of the sulfur atom in a closely related compound, leading to the formation of a sulfinyl derivative. The identification of the compound's structure was accomplished through 1H NMR spectroscopy and X-ray structural analysis, demonstrating the compound's chemical transformation capabilities and structural elucidation techniques (Krasnova et al., 2013).
Ring Expansion and Rearrangement
E. Bullock et al. (1972) explored the ring expansion of chloromethyl-tetrahydropyrimidinones, leading to the formation of methoxy- and cyano- derivatives. This work highlights the synthetic versatility of pyridine derivatives and their potential for generating novel chemical structures (Bullock et al., 1972).
Kinetic Resolution and Enzymatic Hydrolysis
Z. Andzans et al. (2013) investigated the enantioselective lipase-catalyzed kinetic resolution of methyl sulfanyl-dihydropyridine carboxylates. The study highlights the sulfanyl group's role as a new activating group for enzymatic hydrolysis, emphasizing the compound's potential in stereoselective synthesis (Andzans et al., 2013).
Application in Dyeing and Fabric Treatment
Research by Isaac Oluwatobi Abolude et al. (2021) on the complexation of disperse dyes derived from thiophene with metals and their application on fabrics showcases the practical application of pyridine derivatives in the textile industry. The study demonstrates the dyes' good levelness and fastness on polyester and nylon fabrics, indicating the compound's utility in dyeing processes (Abolude et al., 2021).
Chemiluminescence and Photophysical Properties
A study by N. Watanabe et al. (2010) on the base-induced chemiluminescence of sulfinyl- and sulfonyl-substituted dioxetanes reveals the photophysical properties of sulfanyl-substituted compounds. This research provides insights into the compounds' potential applications in chemiluminescent probes and light-emitting materials (Watanabe et al., 2010).
Mécanisme D'action
Target of Action
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class of molecules. Compounds in this class are often calcium channel blockers, interacting primarily with L-type calcium channels in the heart and vascular smooth muscle .
Mode of Action
As potential calcium channel blockers, these compounds may inhibit the influx of calcium ions into cardiac and smooth muscle cells during depolarization, leading to vasodilation and decreased cardiac workload .
Biochemical Pathways
The inhibition of calcium influx can affect numerous biochemical pathways, including those involved in muscle contraction, hormone secretion, and neurotransmitter release .
Pharmacokinetics
Many 1,4-dhps are well absorbed orally and extensively metabolized in the liver .
Result of Action
The molecular and cellular effects would likely involve reduced muscle contraction and vasodilation, potentially leading to lower blood pressure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs could influence the compound’s action, efficacy, and stability. For instance, acidic conditions might enhance stability, while certain drugs could impact its metabolism .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-14-21(24(30)32-3)22(17-9-4-5-10-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-7-6-8-16(11-15)31-2/h4-11,22,27H,13H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPOFONOYNJWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)





![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2960143.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)




![3-(4-chlorophenyl)-5-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)
